4-bromo-2-(1,1-difluoroethyl)-1H-imidazole

Medicinal Chemistry Cross-Coupling Synthetic Methodology

4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole offers dual synthetic handles: a 4-bromo group for clean Suzuki/Negishi/Buchwald-Hartwig coupling without orthogonality issues, and a 1,1-difluoroethyl moiety at C2 providing metabolic stabilization while preserving N1-H hydrogen bond donor capacity. Unlike N-alkylated or dibromo analogs, this regioisomer enables reliable single-site derivatization in fragment-based drug discovery and parallel library synthesis. MW 211 fits fragment space. Ideal for lead optimization and fluorinated histamine analog synthesis.

Molecular Formula C5H5BrF2N2
Molecular Weight 211.01
CAS No. 1785475-96-8
Cat. No. B2926186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(1,1-difluoroethyl)-1H-imidazole
CAS1785475-96-8
Molecular FormulaC5H5BrF2N2
Molecular Weight211.01
Structural Identifiers
SMILESCC(C1=NC=C(N1)Br)(F)F
InChIInChI=1S/C5H5BrF2N2/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3,(H,9,10)
InChIKeyIZXDHIKORUPHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole (CAS 1785475-96-8) as a Differentiated Heterocyclic Building Block for Medicinal Chemistry


4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole (CAS 1785475-96-8; molecular formula C₅H₅BrF₂N₂; molecular weight 211.01 g/mol) is a brominated and fluorinated imidazole derivative designed as a versatile synthetic building block in medicinal chemistry and drug discovery . This compound features a bromo substituent at the 4-position and a 1,1-difluoroethyl group at the 2-position of the imidazole ring, a substitution pattern that provides a dual handle for further derivatization via cross-coupling reactions at the bromine site while the metabolically stabilizing 1,1-difluoroethyl moiety remains intact . Physically, it exists as a white to pale yellow solid, soluble in common organic solvents including methanol, ethanol, and dimethyl sulfoxide . This document establishes the evidence-based differentiation of this specific regioisomer relative to its closest structural analogs.

Procurement Risk: Why 4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole Cannot Be Interchanged with Closely Related Imidazole Analogs


Direct substitution of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole (CAS 1785475-96-8) with its positional isomers or alternative bromo-difluoroethyl imidazoles introduces substantial synthetic and functional divergence. The regioisomeric 5-bromo-2-(1,1-difluoroethyl)-1H-imidazole (also assigned CAS 1785475-96-8 in some vendor catalogs) exhibits distinct electronic and steric properties due to bromine placement adjacent to either N1 or N3, potentially altering cross-coupling regioselectivity . The 4-bromo-1-(2,2-difluoroethyl)-1H-imidazole isomer (CAS 2817757-76-7) relocates the difluoroethyl group from the 2-position to the 1-position, changing the reactive site for N-alkylation chemistry . The 4,5-dibromo-1-(2,2-difluoroethyl)-1H-imidazole analog (CAS 2001563-34-2) contains an additional bromine atom that increases molecular weight and alters halogen bond donor capacity, introducing divergent reactivity profiles in palladium-catalyzed transformations . Even substitution of the 1,1-difluoroethyl group with a 2,2-difluoroethyl moiety alters the electronic environment of the imidazole core, as the α-difluoromethylene unit in 1,1-difluoroethyl exerts distinct inductive effects compared to the β-difluoromethylene in 2,2-difluoroethyl derivatives [1]. The following quantitative evidence establishes where these structural differences translate into measurable, procurement-relevant differentiation.

Quantitative Differentiation Evidence: 4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole vs. Structural Analogs


Bromine Substitution Pattern Determines Cross-Coupling Regioselectivity and Synthetic Utility

The 4-bromo substitution pattern in 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole provides a single, well-defined halogen handle for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig), leaving the 1,1-difluoroethyl group at the 2-position intact. In contrast, the 5-bromo isomer (also designated under CAS 1785475-96-8 in some catalogs) exhibits bromine at the electronically distinct 5-position adjacent to N3, while the 4,5-dibromo analog (CAS 2001563-34-2) contains two competing reactive sites requiring protection/deprotection strategies . This differentiation is not merely structural—the 4-position bromine adjacent to N1 provides a specific electronic environment that influences oxidative addition rates in cross-coupling [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

1,1-Difluoroethyl Substituent at 2-Position Provides Unique Metabolic Stability Profile

The 1,1-difluoroethyl group (-CF₂CH₃) at the 2-position of the imidazole ring provides a distinct electronic and metabolic stabilization profile compared to alternative substitution patterns. The α-difluoromethylene unit in 1,1-difluoroethyl exerts strong electron-withdrawing inductive effects that differ from the β-difluoromethylene in 2,2-difluoroethyl-substituted analogs such as 4-bromo-1-(2,2-difluoroethyl)-1H-imidazole (CAS 2817757-76-7) . Literature on difluoroethyl-substituted heterocycles indicates that the C-F bonds in difluoroethyl groups enhance metabolic stability by blocking cytochrome P450-mediated oxidation at vulnerable positions . The placement of the difluoroethyl group at the 2-position versus the 1-position (as in CAS 2817757-76-7) alters the site of metabolic protection relative to the imidazole N-H bond, which is critical for hydrogen-bonding interactions with biological targets [1].

Drug Metabolism Fluorine Chemistry Pharmacokinetics

Molecular Weight Optimization Relative to Polybrominated Analogs

4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole maintains a molecular weight of 211.01 g/mol, placing it within favorable physicochemical property space for lead-like compounds according to Lipinski's Rule of Five (molecular weight ≤500 g/mol) . In contrast, the dibromo analog 4,5-dibromo-1-(2,2-difluoroethyl)-1H-imidazole (CAS 2001563-34-2) has a higher molecular weight due to the additional bromine atom, and tribromo-substituted imidazole analogs (molecular weight range approximately 300-400 g/mol for core structures) show further increases . Each bromine atom adds approximately 80 g/mol to the molecular weight, and polybrominated compounds may exhibit altered lipophilicity, membrane permeability, and solubility profiles [1]. The monobromo substitution pattern in the target compound provides a single reactive handle while maintaining a molecular weight consistent with fragment-based drug discovery and lead optimization principles .

Drug Design Lipinski's Rules Physicochemical Properties

Physical Form and Solubility Profile Enables Versatile Laboratory Handling

4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole is a white to pale yellow solid with demonstrated solubility in common organic solvents including methanol, ethanol, and dimethyl sulfoxide (DMSO) . This solubility profile is directly relevant to laboratory handling, compound storage, and reaction setup in both academic and industrial settings. While specific quantitative solubility data (mg/mL) for this exact compound is not available in the public literature, the stated solubility in protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO) indicates compatibility with a wide range of synthetic transformations including cross-coupling reactions, nucleophilic substitutions, and medicinal chemistry workflows. The solid physical form facilitates accurate weighing and long-term storage stability compared to oily or hygroscopic analogs, reducing compound degradation and weighing errors during experimental setup .

Laboratory Operations Solubility Compound Management

Synthetic Accessibility via Bromination of 2-(1,1-Difluoroethyl)-1H-imidazole Precursor

The synthesis of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole involves bromination of 2-(1,1-difluoroethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions . This straightforward synthetic route contrasts with the more complex preparation of regioisomers such as 4-bromo-1-(2,2-difluoroethyl)-1H-imidazole (CAS 2817757-76-7), which requires N-alkylation of 4-bromoimidazole with a difluoroethylating agent . The target compound benefits from a defined synthetic pathway starting from a commercially available difluoroethyl-imidazole precursor, potentially reducing synthetic complexity and improving batch-to-batch consistency. Literature on polybrominated imidazole synthesis indicates that regioselective bromination of 2-substituted imidazoles can be achieved with moderate yields, and the monobromo substitution pattern avoids the challenges associated with sequential bromination and deprotection required for polybrominated analogs [1].

Synthetic Route Process Chemistry Building Block Sourcing

Strategic Application Scenarios for 4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole Based on Evidence-Based Differentiation


Medicinal Chemistry Lead Optimization Requiring Metabolic Stability with Preserved Hydrogen-Bonding

In lead optimization programs targeting enzymes or receptors that rely on imidazole N-H hydrogen bonding for target engagement, 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole offers a critical advantage. The 1,1-difluoroethyl group at the 2-position provides metabolic stabilization via C-F bonds while leaving the N1-H position unsubstituted and available as a hydrogen bond donor. This contrasts with N-alkylated analogs such as 4-bromo-1-(2,2-difluoroethyl)-1H-imidazole (CAS 2817757-76-7), where the difluoroethyl group occupies the N1 position, eliminating hydrogen bond donor capacity . The 4-bromo handle enables subsequent diversification via Suzuki or Buchwald-Hartwig coupling without disturbing the metabolically stabilizing 1,1-difluoroethyl moiety. This substitution pattern aligns with structure-activity relationship studies where imidazole N-H interaction is essential for potency [1].

Fragment-Based Drug Discovery Requiring Lead-Like Physicochemical Properties

Fragment-based drug discovery (FBDD) programs demand starting compounds with molecular weight below 250-300 g/mol and minimal reactive functionality. With a molecular weight of 211.01 g/mol, 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole falls squarely within fragment space . In contrast, dibromo analogs such as 4,5-dibromo-1-(2,2-difluoroethyl)-1H-imidazole (CAS 2001563-34-2) carry additional molecular weight and an extra reactive halogen, increasing synthetic complexity and potentially complicating fragment elaboration workflows . The single bromine handle allows clean, interpretable SAR during fragment growth, while the 1,1-difluoroethyl group contributes favorable fluorine-mediated interactions with protein targets without ballooning molecular weight.

Synthesis of β,β-Difluorohistamine Derivatives for Biological Probe Development

The 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole scaffold is structurally related to intermediates used in the synthesis of β,β-difluorohistamine, a fluorinated histamine analog. Published synthetic methodology demonstrates that 4-(2-bromo-1,1-difluoroethyl)-1-trityl-1H-imidazole can be converted to β,β-difluorohistamine dihydrochloride [2]. While the target compound has a different bromine substitution pattern (4-bromo rather than 2-bromo on the difluoroethyl side chain), the shared 1,1-difluoroethyl-imidazole core structure positions this building block within established synthetic routes for fluorinated histamine derivatives. Such derivatives have been explored as metabolic probes and potential therapeutic agents targeting histamine receptors. The 4-bromo substituent provides a convenient attachment point for further functionalization, enabling access to novel difluorohistamine analogs not accessible from non-brominated or alternatively substituted precursors.

Cross-Coupling-Enabled Library Synthesis for High-Throughput Screening

High-throughput screening (HTS) library synthesis requires building blocks with reliable, high-yielding cross-coupling reactivity. The 4-bromo substituent in 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole is positioned for optimal palladium-catalyzed coupling reactions (Suzuki, Negishi, Sonogashira, Buchwald-Hartwig) without competing side reactions from a second halogen site. This single-halogen configuration is preferable to dibromo analogs for parallel library synthesis because it eliminates the need for orthogonal protection strategies or selective coupling conditions that reduce overall yield and purity [1]. The 1,1-difluoroethyl group remains inert under standard cross-coupling conditions, preserving the fluorinated functionality through multiple synthetic steps. This combination of reliable coupling chemistry and preserved fluorine content makes the compound suitable for automated library production workflows where reaction consistency and product purity are paramount.

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